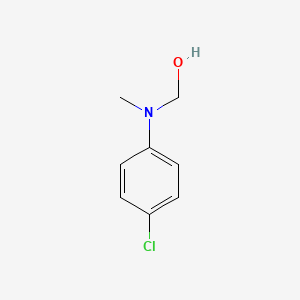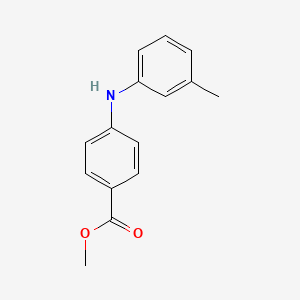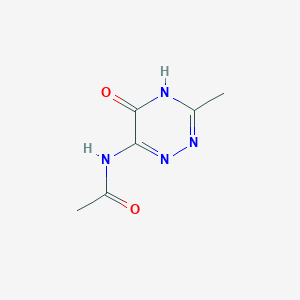
N-(1-(3-Methyl-5-oxo-2,5-dihydro-1,2,4-triazin-6-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(3-Methyl-5-oxo-2,5-dihydro-1,2,4-triazin-6-yl)ethyl)benzamide is a chemical compound that belongs to the class of triazine derivatives It is characterized by the presence of a triazine ring, which is a six-membered heterocyclic ring containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3-Methyl-5-oxo-2,5-dihydro-1,2,4-triazin-6-yl)ethyl)benzamide typically involves the reaction of ammonia, cyanic acid, and urea under acidic or alkaline conditions to form the triazine ring . Another method involves the pyrolysis of urea amine at high temperatures to obtain the desired triazine amide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with careful control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-(1-(3-Methyl-5-oxo-2,5-dihydro-1,2,4-triazin-6-yl)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazine ring allows for substitution reactions, where different substituents can replace hydrogen atoms on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while substitution reactions can produce a variety of substituted triazine compounds.
科学的研究の応用
N-(1-(3-Methyl-5-oxo-2,5-dihydro-1,2,4-triazin-6-yl)ethyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is utilized in the synthesis of pigments, pesticides, and dyes.
作用機序
The mechanism of action of N-(1-(3-Methyl-5-oxo-2,5-dihydro-1,2,4-triazin-6-yl)ethyl)benzamide involves its interaction with specific molecular targets. The triazine ring structure allows it to bind to enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- N-(6-Methyl-3-oxo-2,3-dihydro-1,2,4-triazin-4(3H)-yl)acetamide
- 4-Acetylamino-6-methyl-3-oxo-2,3,4,5-tetrahydro-1,2,4-triazine
- Acetamide, N-(2,5-dihydro-6-methyl-3-oxo-1,2,4-triazin-4(3H)-yl)-
Uniqueness
N-(1-(3-Methyl-5-oxo-2,5-dihydro-1,2,4-triazin-6-yl)ethyl)benzamide is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
| 90175-99-8 | |
分子式 |
C13H14N4O2 |
分子量 |
258.28 g/mol |
IUPAC名 |
N-[1-(3-methyl-5-oxo-4H-1,2,4-triazin-6-yl)ethyl]benzamide |
InChI |
InChI=1S/C13H14N4O2/c1-8(11-13(19)15-9(2)16-17-11)14-12(18)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,14,18)(H,15,16,19) |
InChIキー |
YSRIAEKATIKDEU-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C(C(=O)N1)C(C)NC(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-chloro-9-oxo-12-propan-2-yl-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)-N-(3-hydroxy-3-methylcyclobutyl)acetamide](/img/structure/B12934623.png)
![tert-Butyl (R)-3-iodo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B12934637.png)

![Ethyl 2-((1-methyl-9-(3-phenylpropyl)-9H-pyrido[3,4-b]indol-7-yl)oxy)acetate](/img/structure/B12934667.png)



